3-(3-bromo-4-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
Description
3-(3-Bromo-4-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a synthetic small molecule featuring a propanamide backbone substituted with a brominated methoxyphenyl group and a pyridinylmethyl-thiophene moiety.
The bromine atom at the 3-position of the methoxyphenyl group likely enhances lipophilicity and influences electronic properties, while the thiophene-pyridine hybrid may contribute to π-π stacking interactions in biological targets. These features align with trends observed in TRPV1 antagonists () and bromotyrosine-inspired antiproliferative agents ().
Properties
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2S/c1-25-18-6-4-14(11-17(18)21)5-7-19(24)23-12-15-3-2-9-22-20(15)16-8-10-26-13-16/h2-4,6,8-11,13H,5,7,12H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREXNWGSCQTECS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CSC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-bromo-4-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, supported by research findings and data tables.
Synthesis
The synthesis of this compound typically involves several steps:
- Bromination : The starting material, 4-methoxyphenyl, is brominated to introduce a bromo group at the 3-position.
- Coupling Reaction : The brominated product undergoes a palladium-catalyzed cross-coupling reaction with 2-(thiophen-2-yl)pyridine.
- Amidation : The final step involves forming the amide bond with propanoyl chloride or propanoic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) .
The compound's mechanism of action is primarily determined by its interaction with specific biological targets such as enzymes and receptors. The structural features allow it to modulate the activity of these targets, leading to various biological effects. For instance, its potential as a pharmacophore suggests interactions that could influence signaling pathways in cells .
Antioxidant Activity
Research indicates that derivatives of similar structures exhibit significant antioxidant properties. For example, compounds with methoxyphenyl groups have shown efficacy in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .
Anticancer Activity
Studies have demonstrated that compounds similar to 3-(3-bromo-4-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide can inhibit tumor growth in xenograft models. In vitro tests reveal high antiproliferative activity against various cancer cell lines, with mechanisms involving the inhibition of telomerase activity and modulation of apoptosis pathways .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Similar derivatives have been tested against bacterial strains, demonstrating significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effective bactericidal properties .
| Activity Type | Tested Compounds | MIC Values | Notes |
|---|---|---|---|
| Antioxidant | Various derivatives | IC50 < 50 µM | Effective in DPPH scavenging assays |
| Anticancer | Similar compounds | IC50 < 10 µM | Inhibits growth in cancer cell lines |
| Antimicrobial | Related structures | MIC 15.625–125 μM | Effective against MRSA and SE |
Case Studies
- Antioxidant Study : A series of derivatives were synthesized and evaluated for antioxidant activity using the DPPH radical scavenging method. Results indicated that compounds with methoxy substitutions showed superior scavenging ability compared to their counterparts .
- Anticancer Research : In a study focusing on telomerase inhibitors, compounds structurally similar to our target compound were found to significantly reduce tumor growth in xenograft models, suggesting potential applications in cancer therapy .
- Antimicrobial Evaluation : The antimicrobial efficacy was assessed against clinical isolates of Staphylococcus aureus and Enterococcus faecalis, showing that certain derivatives had lower MIC values than standard antibiotics like ciprofloxacin, highlighting their potential as novel antimicrobial agents .
Comparison with Similar Compounds
Brominated Phenyl Groups
- Target Compound : 3-Bromo-4-methoxyphenyl group.
- Analog 1: (E)-N-(3-Bromo-4-methoxyphenyl)-3-(3,5-dibromo-4-methoxyphenyl)-2-(hydroxyimino)propanamide (34, ) features a 3,5-dibromo substitution, which significantly enhances antiproliferative activity compared to mono-brominated derivatives. The additional bromine increases molecular weight (~529.98 g/mol) and may improve DNA intercalation or protein binding .
- Analog 2 : 3-Bromo-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide () substitutes bromine with nitro and trifluoromethyl groups, reducing steric bulk but increasing polarity (logP ~1.9). This highlights the trade-off between lipophilicity and bioavailability in brominated systems .
Heterocyclic Modifications
- Target Compound : 2-(Thiophen-3-yl)pyridin-3-ylmethyl group.
- Analog 3 : N-((2-(Hexyloxy)-4-methyl-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide (42, ) replaces thiophene with a hexyloxy chain, yielding a higher molecular weight (MW ~530.52 g/mol) and altered pharmacokinetics. The trifluoromethyl group enhances metabolic stability .
- Analog 4 : TRPV1 antagonists in (e.g., Compound 43) use cyclopentylmethoxy groups on pyridine, achieving melting points >90°C and improved crystallinity compared to thiophene-containing analogs. Thiophene’s electron-rich nature may enhance receptor binding but reduce solubility .
Key Findings:
- Bromine vs.
- Thiophene vs. Alkoxy Chains : Thiophene-containing compounds (hypothetical target) may exhibit stronger π-π interactions than alkoxy-substituted TRPV1 antagonists (), but their synthesis yields (e.g., 44–85% in ) are comparable to sulfonamide derivatives (54–85% in ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
